

Spectral Analysis of 2-Cyanobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyanobenzaldehyde

Cat. No.: B126161

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Introduction

2-Cyanobenzaldehyde, also known as 2-formylbenzonitrile, is a bifunctional aromatic compound containing both an aldehyde and a nitrile group. Its chemical formula is C_8H_5NO , and its molecular weight is 131.13 g/mol. This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-cyanobenzaldehyde**, intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The spectral data presented below provides key insights into the molecular structure and functional groups of **2-cyanobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-cyanobenzaldehyde** was acquired in deuterated chloroform ($CDCl_3$) at a frequency of 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.34	Singlet	1H	Aldehyde proton (-CHO)
8.07	Doublet of doublets	1H	Aromatic proton (H-6)
7.87	Triplet of doublets	1H	Aromatic proton (H-4)
7.83	Doublet of doublets	1H	Aromatic proton (H-3)
7.79	Triplet of doublets	1H	Aromatic proton (H-5)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the different carbon environments within the molecule. The predicted chemical shifts are based on the functional groups present.

Chemical Shift (δ) ppm (Predicted)	Carbon Assignment
191-193	Aldehyde carbonyl carbon (C=O)
135-138	Aromatic carbon attached to -CHO (C-1)
133-135	Aromatic carbon (C-4)
131-133	Aromatic carbon (C-6)
128-130	Aromatic carbon (C-5)
126-128	Aromatic carbon (C-3)
116-118	Nitrile carbon (C≡N)
114-116	Aromatic carbon attached to -CN (C-2)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2860, ~2760	Weak	Aldehyde C-H stretch (Fermi resonance)
~2225	Strong	Nitrile (C≡N) stretch
~1705	Strong	Aldehyde carbonyl (C=O) stretch
~1600, ~1480, ~1450	Medium-Weak	Aromatic C=C ring stretches
~760	Strong	Ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The data below was obtained using electron ionization (EI) at 70 eV.

m/z	Relative Intensity (%)	Proposed Fragment
131	~10	[M] ⁺ (Molecular ion)
130	23.10	[M-H] ⁺
103	99.99	[M-CO] ⁺
102	31.03	[M-H-CO] ⁺
76	38.14	[C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **2-cyanobenzaldehyde**.

NMR Spectroscopy

A sample of **2-cyanobenzaldehyde** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy

For Fourier-Transform Infrared (FTIR) analysis using the Attenuated Total Reflectance (ATR) technique, a small amount of the solid **2-cyanobenzaldehyde** sample is placed directly onto the ATR crystal. The spectrum is then collected over a range of 4000-400 cm^{-1} . Alternatively, for the KBr pellet method, a few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded.

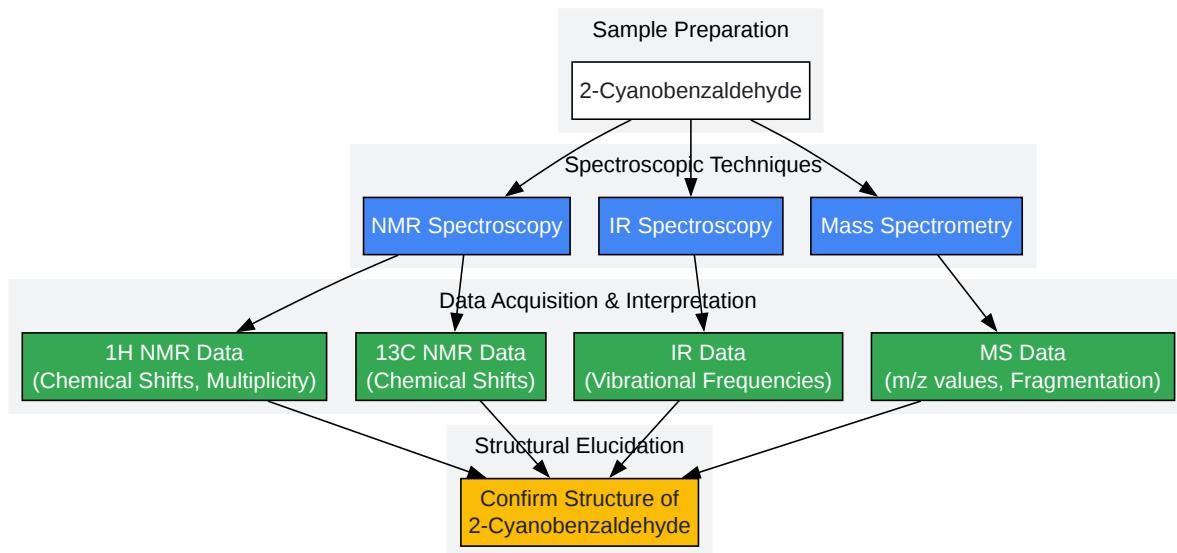
Mass Spectrometry (MS)

The mass spectrum is obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of **2-cyanobenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a suitable capillary column and subsequently introduced into the mass spectrometer. Electron ionization (EI) is performed at an energy of 70 eV. The mass analyzer scans a mass range of m/z 40-500 to detect the molecular ion and its fragments.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2-cyanobenzaldehyde**.

Workflow for Spectral Analysis of 2-Cyanobenzaldehyde

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Caption: Logical workflow of the spectral analysis process.

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